![molecular formula C11H10BrNO B13821044 1-(7-Bromoquinolin-2-yl)ethanol](/img/structure/B13821044.png)
1-(7-Bromoquinolin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties .
Vorbereitungsmethoden
One common method includes the use of 2-bromobenzaldehyde and acyclic or cyclic 1,3-diketone in a three-component reaction protocol . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure eco-efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium azide or Grignard reagents. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium azide for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(7-Bromoquinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with various molecular targets. The bromine atom and the ethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. Specific pathways and molecular targets depend on the functional groups attached to the quinoline ring .
Vergleich Mit ähnlichen Verbindungen
1-(7-Bromoquinolin-2-yl)ethanol can be compared with other quinoline derivatives such as:
7-Chloroquinoline: Similar in structure but with a chlorine atom instead of bromine, often used in antimalarial drugs.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10BrNO |
---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
1-(7-bromoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3 |
InChI-Schlüssel |
HHHCUXIBSUVETB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.